2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone involves multiple steps, including the activation of hydroxyl groups, creation of cyclic sulfite intermediates, and reduction processes to obtain the desired lactone structures. For instance, the synthesis of 6-amino-6-deoxy derivatives from corresponding glycono-1,4-lactones through cyclic sulfite intermediates illustrates the complexity and precision required in these chemical reactions (Gireaud et al., 2006).
Scientific Research Applications
Synthesis of 2,3-Dideoxy Derivatives of Ascorbic Acids : This compound is utilized in the synthesis of 2,3-dideoxy derivatives of ascorbic acids, expanding the chemistry related to Vitamin C derivatives (Vekemans, Boerekamp, Godefroi, & Chittenden, 2010).
Synthesis of C-Glycosyl Compounds : It is used in the synthesis of C-glycosyl compounds, indicating its role in complex organic synthesis processes (Hall, Bischofberger, Eitelman, & Jordaan, 1977).
Determination of Absolute Configuration : Research has focused on determining the absolute configuration of the anomeric position in this compound, which is found to have R chirality (Ogura, Furuhata, Takahashi, & Iitaka, 1978).
Synthesis of D-Gulose : It is instrumental in the synthesis of d-gulose, achieved through a controlled reduction process (Reckendorf, 1972).
Polyurethane Synthesis : New polyurethanes with lactone groups in the pendants and main chains are synthesized using this compound, highlighting its utility in polymer science (Yamanaka & Hashimoto, 2002).
Transformation into Morpholines and Oxazines : It can be transformed into morpholines and oxazines through chemical transformations (Bennis, Calinaud, Gelas, & Ghobsi, 1994).
Synthesis of L-Allono-1,4-Lactone : An efficient synthesis of L-allono-1,4-lactone from this compound is possible through a one-pot, double inversion procedure (Shih & Tseng, 2004).
Biosynthesis of L-Ascorbic Acid : In higher plants, this compound is converted to L-ascorbic acid, significantly increasing the ascorbic acid content (Baig, Kelly, & Loewus, 1970).
Synthesis of Various Derivatives : It is used in the synthesis of derivatives from aldohexoses like D-galactose (Copeland & Stick, 1978).
Synthesis from D-Glucose : L-gulono-1,4-lactone synthesis can be achieved by reducing D-glucofuranurono-6,3-lactone, obtainable from D-glucose (Crawford, 1981).
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-KZVJFYERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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